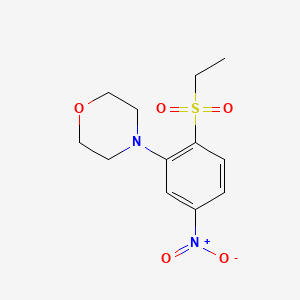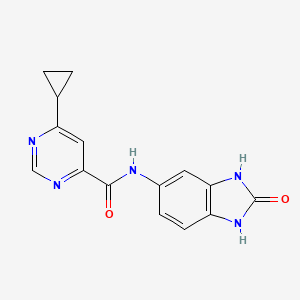
2,2-Dimethylthiomorpholine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylthiomorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNOS and a molecular weight of 193.69 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiomorpholine ring substituted with two methyl groups and a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylthiomorpholine-4-carbonyl chloride typically involves the reaction of 2,2-dimethylthiomorpholine with phosgene (COCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH₂Cl₂) to facilitate the reaction. The reaction conditions generally include low temperatures to prevent decomposition and to control the reactivity of phosgene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent safety measures due to the use of phosgene, a highly toxic and reactive gas. The reaction is typically conducted in a closed system to prevent exposure and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 2,2-dimethylthiomorpholine-4-carboxylic acid.
Oxidation and Reduction: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
科学的研究の応用
2,2-Dimethylthiomorpholine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The thiomorpholine ring can also participate in redox reactions, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Similar Compounds
2,2-Dimethylthiomorpholine-4-carboxylic acid: Formed by the hydrolysis of 2,2-Dimethylthiomorpholine-4-carbonyl chloride.
2,2-Dimethylthiomorpholine-4-carbonyl fluoride: A similar compound where the chloride is replaced by a fluoride.
2,2-Dimethylthiomorpholine-4-carbonyl bromide: A similar compound where the chloride is replaced by a bromide.
Uniqueness
This compound is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with a wide range of nucleophiles
特性
IUPAC Name |
2,2-dimethylthiomorpholine-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNOS/c1-7(2)5-9(6(8)10)3-4-11-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUNVUIVRORLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593970-00-3 |
Source


|
| Record name | 2,2-dimethylthiomorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723924.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2723930.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
![7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2723937.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)
![4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID](/img/structure/B2723940.png)
![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2723942.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
